2-Chloro-4-(2,4-dichlorophenoxy)benzaldehyde

Description

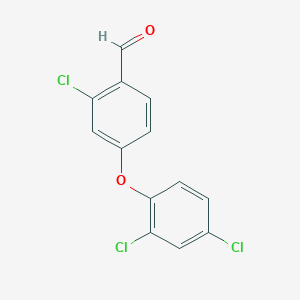

2-Chloro-4-(2,4-dichlorophenoxy)benzaldehyde is a halogenated aromatic aldehyde characterized by a benzaldehyde core substituted with chlorine at position 2 and a 2,4-dichlorophenoxy group at position 4. The molecular formula is inferred as C₁₃H₈Cl₃O₂, with a molecular weight of 313.56 g/mol (calculated based on structural analysis). This compound is synthesized via condensation reactions involving substituted benzaldehydes and halogenated intermediates, as seen in similar protocols for triazole derivatives and Schiff bases . Its aldehyde group enables further functionalization, making it a versatile intermediate in pharmaceutical and agrochemical research.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(2,4-dichlorophenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3O2/c14-9-2-4-13(12(16)5-9)18-10-3-1-8(7-17)11(15)6-10/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYIZYVZNMSNTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Chloro-4-(2,4-dichlorophenoxy)benzaldehyde typically involves the reaction of 2,4-dichlorophenol with 2-chlorobenzaldehyde under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to a temperature range of 80-100°C for several hours to ensure complete reaction .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

2-Chloro-4-(2,4-dichlorophenoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Scientific Research Applications

2-Chloro-4-(2,4-dichlorophenoxy)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,4-dichlorophenoxy)benzaldehyde involves its ability to form Schiff bases with primary amines. This reaction occurs through the condensation of the aldehyde group with the amine, resulting in the formation of an imine (Schiff base). These Schiff bases can then interact with various biological targets, including enzymes and receptors, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the benzaldehyde ring or the phenoxy group, significantly influencing their physical, chemical, and biological properties. Below is a detailed comparison:

Table 1: Structural and Physical Properties of Analogous Compounds

Key Research Findings

Biological Activity: The 2,4-dichlorophenoxy moiety, shared with Triclosan, is linked to antimicrobial activity by inhibiting fatty acid synthesis enzymes (e.g., enoyl reductase) . However, the aldehyde group in the target compound may enhance reactivity for forming Schiff bases, which are pivotal in drug design (e.g., antimycotic or anticancer agents) .

Synthetic Flexibility: The target compound’s synthesis involves refluxing halogenated intermediates with substituted benzaldehydes in ethanol under acidic conditions, a method also used for triazole-based pharmaceuticals . Derivatives like 4-(2-chloro-3-fluorophenoxy)benzaldehyde (CAS 2351846-42-7) highlight the role of halogen positioning in tuning electronic properties for specific reactions .

The target compound’s aldehyde group may reduce persistence compared to phenolic derivatives but requires further ecotoxicological studies.

Biological Activity

2-Chloro-4-(2,4-dichlorophenoxy)benzaldehyde is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This compound is structurally related to various herbicides and has been studied for its effects on cellular mechanisms, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzaldehyde group substituted with chlorine and a dichlorophenoxy moiety. Its molecular formula is CHClO, and its CAS number is 1284098-16-3. The presence of multiple chlorine atoms enhances its lipophilicity, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, similar to other chlorinated phenoxy compounds. For instance, it has been suggested that it could interfere with the action of enzymes like Dihydrofolate Reductase (DHFR), which plays a crucial role in DNA synthesis and cellular proliferation.

- Cellular Toxicity : Research indicates that compounds with similar structures can induce oxidative stress in cells, leading to apoptosis or necrosis. The dichlorophenoxy group may contribute to this effect by generating reactive oxygen species (ROS).

- Hormonal Disruption : Given its structural similarity to known endocrine disruptors, this compound may also exhibit hormonal activity that could interfere with endocrine signaling pathways.

Toxicological Studies

Toxicological assessments have shown that exposure to this compound can lead to various adverse effects:

- Acute Toxicity : Animal studies have demonstrated acute toxicity signs such as respiratory distress and neurological symptoms following high-dose exposure.

- Chronic Effects : Long-term exposure has been associated with potential carcinogenic effects, particularly in the context of agricultural use where chronic exposure may occur.

Case Studies and Epidemiological Findings

Several case studies have highlighted the implications of exposure to chlorinated phenoxy compounds:

- Herbicide Poisoning Incidents : Reports from agricultural settings indicate cases of poisoning linked to herbicides containing similar moieties. These incidents often involve severe symptoms requiring intensive medical intervention .

- Epidemiological Links to Cancer : A systematic review indicated an association between exposure to phenoxy herbicides and increased risk of non-Hodgkin lymphoma (NHL), suggesting that compounds like this compound may contribute to long-term health risks .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-4-(2,4-dichlorophenoxy)benzaldehyde, and how can reaction efficiency be optimized?

- Answer : A common method involves nucleophilic aromatic substitution or coupling reactions. For example, substituted benzaldehydes can react with chlorinated phenols under basic conditions to introduce the dichlorophenoxy group . Optimization includes solvent selection (e.g., DMF for polar aprotic conditions), temperature control (reflux for 4–6 hours), and stoichiometric ratios (1:1 molar equivalents of aldehyde and phenol derivatives). Catalytic acids (e.g., glacial acetic acid) enhance reactivity . Purity is verified via HPLC (≥97%) or GC-MS .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

- Answer : Key techniques include:

- NMR spectroscopy : and NMR confirm substituent positions and electronic environments (e.g., aldehyde proton at δ ~10 ppm) .

- X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., Cl-C bond ~1.74 Å; aromatic ring planarity) .

- FT-IR : Aldehyde C=O stretch at ~1700 cm and aryl ether C-O-C bands at ~1250 cm .

Q. What are the primary safety considerations when handling this compound in the laboratory?

- Answer :

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do electronic effects of the chloro and dichlorophenoxy substituents influence the compound’s reactivity in nucleophilic addition reactions?

- Answer : The electron-withdrawing chloro groups (meta and para positions) deactivate the aromatic ring, directing electrophilic attacks to the ortho position relative to the aldehyde. The dichlorophenoxy group further stabilizes intermediates via resonance, favoring SNAr (nucleophilic aromatic substitution) mechanisms . Computational studies (DFT) predict activation energies for substitution reactions, validated experimentally by monitoring reaction kinetics under varying pH .

Q. What contradictions exist in reported biological activities of structurally analogous benzaldehydes, and how can they be resolved?

- Answer : For example, 2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde exhibits variable enzyme inhibition (IC ranging from 10–50 µM in kinase assays) due to differences in assay conditions (e.g., buffer pH, co-solvents) . Resolution requires standardized protocols (e.g., PBS at pH 7.4, <1% DMSO) and orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as cytochrome P450 enzymes?

- Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding poses and stability. The aldehyde group forms hydrogen bonds with catalytic residues (e.g., CYP3A4 Thr), while chloro substituents enhance hydrophobic interactions with the enzyme’s active site . Validation via site-directed mutagenesis (e.g., Thr→Ala mutants) confirms predicted interaction hotspots .

Q. What strategies mitigate degradation of the aldehyde group during long-term storage or in aqueous solutions?

- Answer :

- Storage : Under inert gas (N) at −20°C to prevent oxidation to carboxylic acids .

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) or use anhydrous solvents (e.g., acetonitrile) .

- pH control : Buffered solutions (pH 4–6) reduce aldol condensation .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.